molecular formula C6H4Cl2N2O2 B6186210 2,3-dichloro-4-methyl-5-nitropyridine CAS No. 2639411-90-6

2,3-dichloro-4-methyl-5-nitropyridine

Cat. No.: B6186210
CAS No.: 2639411-90-6
M. Wt: 207
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Description

2,3-Dichloro-4-methyl-5-nitropyridine is a polysubstituted pyridine derivative characterized by chlorine atoms at positions 2 and 3, a methyl group at position 4, and a nitro group at position 5. Pyridine derivatives with halogen and nitro substituents are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing effects and reactivity in substitution reactions .

Properties

CAS No.

2639411-90-6

Molecular Formula

C6H4Cl2N2O2

Molecular Weight

207

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichloro-4-methyl-5-nitropyridine can be synthesized starting from 2-amino-4-methylpyridine. The synthesis involves several key steps:

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-methyl-5-nitropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Reduction: 2,3-dichloro-4-methyl-5-aminopyridine.

    Oxidation: 2,3-dichloro-4-carboxy-5-nitropyridine.

Scientific Research Applications

2,3-Dichloro-4-methyl-5-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3-dichloro-4-methyl-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chlorine atoms and the pyridine ring contribute to the compound’s ability to bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyridine Derivatives

Compound Name Substituent Positions Key Functional Groups Applications/Use Cases
2,3-Dichloro-4-methyl-5-nitropyridine 2-Cl, 3-Cl, 4-CH₃, 5-NO₂ Chloro, methyl, nitro Potential intermediate in bioactive synthesis (inferred)
2-Chloro-5-nitropyridine 2-Cl, 5-NO₂ Chloro, nitro Industrial intermediate; safety hazards noted (GHS Class 1B)
2-Chloro-5-methyl-3-nitropyridine 2-Cl, 5-CH₃, 3-NO₂ Chloro, methyl, nitro Intermediate in bioactive product synthesis (e.g., pesticides)
  • Chlorine Substituents: The presence of two chlorine atoms in the target compound (positions 2 and 3) likely enhances electrophilic substitution reactivity compared to mono-chloro analogs like 2-chloro-5-nitropyridine. Chlorine at position 2 is meta-directing, while position 3 chlorine may sterically hinder certain reactions, affecting regioselectivity .
  • Nitro Group: The nitro group at position 5 (para to chlorine in some analogs) is strongly electron-withdrawing, increasing the pyridine ring’s susceptibility to nucleophilic attack.
  • Methyl Group: The methyl group at position 4 in the target compound may improve solubility in organic solvents compared to non-methylated analogs, while also introducing steric effects that could influence reaction pathways.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3-dichloro-4-methyl-5-nitropyridine in laboratory settings?

  • Methodological Answer : The synthesis typically involves sequential functionalization of pyridine derivatives. For example, nitration of 2,3-dichloro-4-methylpyridine using a mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration. Subsequent purification via recrystallization from ethanol/water mixtures ensures high purity. Safety protocols, including fume hood use and protective gear (gloves, goggles), are critical due to the compound’s irritant properties .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : Store the compound in airtight, light-resistant containers at 0–6°C to prevent thermal decomposition. Handling requires impervious gloves, full protective clothing, and self-contained breathing apparatus (SCBA) during accidental release scenarios. Avoid contact with reducing agents or heat sources to prevent decomposition into toxic gases like NOₓ .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Structural confirmation can be achieved via 1^1H NMR (in DMSO-d₆) to identify aromatic protons and substituents, complemented by FT-IR spectroscopy for nitro group detection (~1520 cm⁻¹). Cross-validation with mass spectrometry (EI-MS) ensures molecular ion consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from solvent interactions or tautomeric forms. For example, unexpected splitting in 1^1H NMR may indicate residual moisture or paramagnetic impurities. Use deuterated solvents with rigorous drying and repeat analyses under inert atmospheres. For ambiguous IR peaks, employ computational methods (DFT) to simulate vibrational modes and compare with experimental data .

Q. What advanced computational methods are suitable for predicting the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals to identify reactive sites. For instance, the LUMO map may reveal higher electrophilicity at the 5-nitro-substituted position, guiding regioselective substitution strategies. Validation via kinetic studies (e.g., Hammett plots) is advised .

Q. How can researchers design experiments to study the environmental persistence of this compound in aqueous systems?

  • Methodological Answer : Conduct hydrolysis studies under varying pH (2–12) and temperature (20–60°C) conditions, monitoring degradation via LC-MS. Use isotopically labeled 15^{15}N or 13^{13}C analogs to trace reaction pathways. Compare results with structurally similar nitropyridines (e.g., 3-nitrodibenzofuran) to identify degradation trends .

Q. What strategies mitigate batch-to-batch variability during scaled-up synthesis of this compound?

  • Methodological Answer : Implement process analytical technology (PAT) tools like in-situ FT-IR to monitor nitration in real time. Optimize stirring rates and reagent addition protocols to ensure homogeneity. Statistical design of experiments (DoE) can identify critical parameters (e.g., temperature, stoichiometry) affecting yield and purity .

Data Reproducibility and Open Science

Q. How can researchers ensure reproducibility when sharing synthetic protocols for this compound?

  • Methodological Answer : Adhere to FAIR data principles by providing detailed metadata (e.g., CAS RN 14884-1A, PubChem CID) and raw spectral data in open repositories. Use standardized formats (e.g., .cif for crystallography) and reference control experiments (e.g., known analogs like 2-chloro-3-methoxy-5-nitropyridine) to validate methods .

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